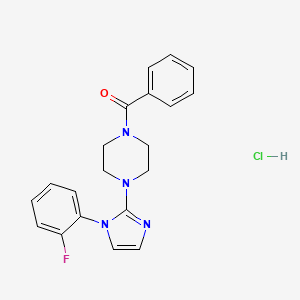![molecular formula C16H23N3O2 B2763893 N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide CAS No. 1355701-36-8](/img/structure/B2763893.png)
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide, also known as CMFAA, is a chemical compound that belongs to the class of tertiary amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide involves its binding to the luminal domain of VGLUT1, which prevents the transporter from undergoing the conformational changes necessary for glutamate uptake. This results in a decrease in the amount of glutamate released into the synaptic cleft, which can affect the strength and duration of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide are primarily related to its modulation of glutamate release. Studies have shown that N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide can decrease the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in neurons, indicating a reduction in glutamate release. This can lead to a decrease in the overall excitability of neurons and affect various physiological processes such as learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide in lab experiments is its selectivity for VGLUT1. This allows researchers to specifically target this transporter and study its role in synaptic transmission. However, one limitation of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide is its relatively low potency, which can make it difficult to achieve complete inhibition of VGLUT1. Additionally, N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide. One possibility is to explore its effects on other neurotransmitter systems, such as the GABAergic or dopaminergic systems. Another direction is to investigate the potential therapeutic applications of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide, particularly in the treatment of neurological disorders such as epilepsy or Parkinson's disease. Finally, further studies could be conducted to optimize the potency and pharmacokinetic properties of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide, which could enhance its usefulness as a research tool.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide involves the reaction of 2-(5-ethylfuran-2-yl)azepan-1-amine with cyanomethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide as the final product. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide has been found to exhibit a variety of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide is in the field of neuroscience, where it has been shown to act as a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1). This transporter is responsible for the uptake of glutamate into synaptic vesicles, which is a crucial step in the process of neurotransmission. By inhibiting VGLUT1, N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide can modulate the release of glutamate and thus affect synaptic transmission.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-13-7-8-15(21-13)14-6-4-3-5-11-19(14)12-16(20)18-10-9-17/h7-8,14H,2-6,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHUBSVJAVBDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CCCCCN2CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2763811.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2763813.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2763818.png)
![N~1~-(3-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2763821.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)

![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)



